molecular formula C9H11BrN2 B13094849 4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine

4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine

Cat. No.: B13094849
M. Wt: 227.10 g/mol
InChI Key: QKHXYFLQJREZJL-UHFFFAOYSA-N
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Description

    4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine: is a heterocyclic compound with a bicyclic structure.

  • It contains a pyridine ring fused to a cyclopentane ring, along with a bromine atom and a methyl group.
  • The compound’s systematic name reflects its substituents: 4-bromo, N-methyl, and 6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine.
  • Preparation Methods

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Not extensively studied; molecular targets and pathways remain unclear.
    • Researchers should investigate its interactions with cellular components.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine (CAS No. 1823916-27-3) is a nitrogen-containing heterocyclic compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound has a molecular formula of C₉H₁₁BrN₂ and features a cyclopentapyridine core with a bromine atom and a methyl group. Its structure is crucial for understanding its interaction with biological targets.

    Antiviral Activity

    Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives of similar cyclic compounds have shown efficacy against influenza viruses by inhibiting the PA-PB1 interaction, which is critical for viral replication. In one study, compounds exhibited an IC50 value (the concentration required to inhibit 50% of the target activity) ranging from 5 to 14 μM against various strains of influenza A and B without significant cytotoxicity at concentrations up to 250 μM .

    Antibacterial Activity

    Compounds within the same chemical family have demonstrated notable antibacterial properties. For example, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 50 mg/mL against Gram-positive bacteria . The structural modifications in these compounds often lead to enhanced antibacterial activity, indicating that similar modifications could be applied to this compound to explore its antibacterial potential.

    The mechanisms through which this compound exerts its biological effects are still under investigation. However, the inhibition of protein-protein interactions in viral replication pathways has been suggested as a primary mechanism. Additionally, its structural features may contribute to binding affinities with specific enzymes or receptors involved in pathogen survival and proliferation.

    Case Studies

    • Antiviral Screening : In a screening study focused on selective deubiquitinase inhibitors, various compounds were tested for their ability to inhibit USP7 and UCHL1. While specific data on this compound was not directly mentioned, the results indicated that structural analogs could be promising leads for further antiviral development .
    • Antibacterial Efficacy : Another study evaluated the antibacterial effects of related cyclic compounds against multidrug-resistant pathogens. The results showed varying degrees of efficacy, suggesting that modifications could enhance activity against specific bacterial strains .

    Data Summary Table

    Activity Type Target Pathogen/Mechanism IC50/MIC Values Notes
    AntiviralInfluenza A/B5 - 14 μMEffective at non-toxic concentrations
    AntibacterialGram-positive bacteria50 mg/mLPotential for modification to enhance efficacy

    Properties

    Molecular Formula

    C9H11BrN2

    Molecular Weight

    227.10 g/mol

    IUPAC Name

    4-bromo-N-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine

    InChI

    InChI=1S/C9H11BrN2/c1-11-9-3-2-6-7(9)4-12-5-8(6)10/h4-5,9,11H,2-3H2,1H3

    InChI Key

    QKHXYFLQJREZJL-UHFFFAOYSA-N

    Canonical SMILES

    CNC1CCC2=C(C=NC=C12)Br

    Origin of Product

    United States

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